18A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.

作用机制

- Additionally, IN interacts with the cellular protein LEDGF/p75, which tethers the preintegration complex (PIC) to specific sites on chromatin during integration .

- IN is essential for proper virion maturation, as it interacts with the viral RNA genome to ensure encapsulation of ribonucleoprotein complexes within the protective capsid core .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

生物活性

Compound 18A has garnered attention in recent research for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.

1.1 Inhibition of Cancer Cell Growth

Recent studies have demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDAC) and CDC25 phosphatase, which are critical regulators in cell cycle progression and apoptosis. Specifically, this compound exhibited similar HDAC inhibitory activity to MS-275 and significantly suppressed CDC25 activity in vitro. This dual inhibition leads to the dephosphorylation of CDK1 and triggers DNA damage, ultimately inducing apoptosis in triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .

1.2 Modulation of Thermogenesis

This compound also plays a significant role in metabolic regulation, particularly in promoting thermogenesis. It enhances the expression of uncoupling protein 1 (UCP1) via the AMPK-PGC-1α signaling pathway, which is crucial for energy expenditure in brown adipose tissue. Studies indicate that this compound treatment results in increased mitochondrial respiration and thermogenic gene expression, contributing to weight management and improved insulin sensitivity .

2. Efficacy in Preclinical Models

2.1 Anticancer Activity

In preclinical models, this compound demonstrated substantial cytotoxicity against TNBC cells, outperforming other tested compounds. The compound was shown to hinder cell cycle progression during the S and G2/M phases, leading to significant reductions in tumor growth in vivo .

2.2 Obesity and Metabolic Disorders

In obesity models, this compound administration prevented high-fat diet-induced weight gain and improved metabolic profiles by enhancing insulin sensitivity. Histological analyses revealed increased UCP1 expression and density of adipose tissue following treatment with this compound, suggesting its potential as a therapeutic agent for obesity-related conditions .

3. Comparative Biological Activity

The following table summarizes the biological activities of compound this compound compared to other related compounds:

| Compound | Activity | Mechanism | Target Cells |

|---|---|---|---|

| This compound | HDAC/CDC25 inhibition | Induces apoptosis; cell cycle arrest | TNBC cells |

| Thermogenesis promotion | Activates UCP1 via AMPK-PGC-1α pathway | Brown adipocytes | |

| MS-275 | HDAC inhibition | Similar mechanism but less selective | Various cancer types |

| Other Compounds | Variable antibacterial activity | Mechanisms differ; often less effective than this compound | Bacterial cells |

4. Case Studies and Research Findings

4.1 Case Study on Cancer Treatment

In a study published in Apoptosis, researchers found that treatment with this compound led to a significant reduction in tumor size in TNBC models, with marked apoptosis observed through histological staining techniques . This underscores the compound's potential as a targeted therapy.

4.2 Research on Metabolic Effects

Another study highlighted the effectiveness of this compound in preventing obesity-related metabolic disorders by demonstrating its ability to enhance thermogenic activity in adipose tissues. Mice treated with this compound showed improved metabolic rates and reduced fat accumulation compared to control groups .

5. Conclusion

The compound this compound exhibits promising biological activities with significant implications for cancer therapy and metabolic health. Its dual action as an HDAC/CDC25 inhibitor and a thermogenic agent positions it as a valuable candidate for further preclinical development and potential clinical applications.

科学研究应用

Neurodegenerative Disease Research

NPT100-18A and α-Synuclein Toxicity

NPT100-18A is a cyclic peptidomimetic compound designed to selectively target the folded state of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that NPT100-18A reduces α-synuclein toxicity by displacing it from cellular membranes and inhibiting the formation of toxic oligomers.

Key Findings:

- In Vitro Studies : NPT100-18A significantly reduced wild-type α-synuclein oligomer formation in neuronal membranes, decreasing markers of cell toxicity .

- In Vivo Studies : Animal models treated with NPT100-18A showed improvements in motor deficits associated with α-synuclein pathology, suggesting its potential as a therapeutic agent for Parkinson's disease .

Cancer Research

Role of MicroRNA-18a in Tumor Progression

MicroRNA-18a (miR-18a) has been studied for its role in cancer biology, particularly in breast cancer. Low levels of miR-18a are associated with enhanced epithelial-mesenchymal transition (EMT) traits, which contribute to tumor progression and metastasis.

Case Studies:

- Breast Cancer : A study involving 446 patient-derived breast tumor samples revealed that down-regulated miR-18a expression correlates with increased hybrid E/M cell populations, leading to enhanced migration and drug resistance .

- Mechanistic Insights : The study highlighted the involvement of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated signaling pathways in driving these effects, suggesting potential therapeutic targets .

Metabolic Disorder Applications

Polyphenol Compound 18A and Obesity Management

Another variant of compound this compound has been identified as a polyphenol that activates uncoupling protein 1 (UCP1) in brown adipose tissue, promoting thermogenesis and improving insulin sensitivity.

Experimental Evidence:

- Animal Studies : Compound this compound demonstrated efficacy in preventing weight gain induced by high-fat diets and enhancing mitochondrial respiration through the AMPK-PGC-1α pathway .

- Therapeutic Potential : The findings suggest that compound this compound could be developed as a therapeutic agent for obesity and related metabolic disorders by enhancing energy expenditure through increased thermogenesis .

Summary Table of Applications

属性

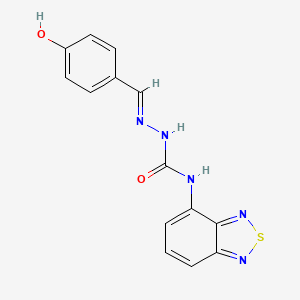

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYYEYYXURINZ-OVCLIPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。